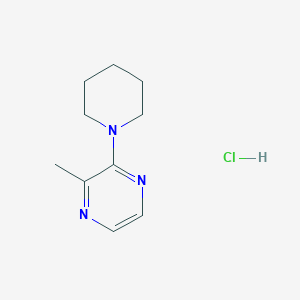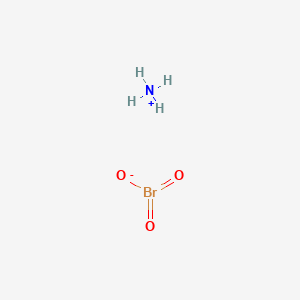
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride, also known as MPP or 2-methyl-3-(1-piperidinyl) pyrazine hydrochloride, is a chemical compound that is widely used in scientific research. It is a white to off-white crystalline powder that is soluble in water and has a molecular weight of 218.73 g/mol.
Mecanismo De Acción
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride binds to the α4β2 nAChR with high affinity and activates the receptor. This activation leads to the influx of cations, including calcium, into the cell. This influx of calcium triggers a series of intracellular signaling pathways that ultimately lead to the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. The release of these neurotransmitters is critical for the regulation of neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Pyrazine, 2-methyl-3-piperidino-, monohydrochloride enhances the release of dopamine, acetylcholine, and glutamate in various brain regions. In vivo studies have shown that Pyrazine, 2-methyl-3-piperidino-, monohydrochloride can improve cognitive function, increase locomotor activity, and reduce anxiety-like behavior in rodents. Pyrazine, 2-methyl-3-piperidino-, monohydrochloride has also been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride is a valuable research tool due to its high potency and selectivity for the α4β2 nAChR. It has been used in a wide range of in vitro and in vivo experiments to study the role of this receptor in various physiological and pathological processes. However, Pyrazine, 2-methyl-3-piperidino-, monohydrochloride has some limitations. It is a highly toxic compound and must be handled with care. It is also relatively expensive compared to other research tools.
Direcciones Futuras
There are several future directions for the use of Pyrazine, 2-methyl-3-piperidino-, monohydrochloride in scientific research. One area of interest is the role of α4β2 nAChR in the pathophysiology of neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and addiction. Pyrazine, 2-methyl-3-piperidino-, monohydrochloride may be a valuable tool for studying the mechanisms underlying these disorders and developing new treatments. Another area of interest is the development of new compounds that target the α4β2 nAChR with greater selectivity and efficacy than Pyrazine, 2-methyl-3-piperidino-, monohydrochloride. These compounds may have therapeutic potential for a wide range of disorders.
Métodos De Síntesis
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride can be synthesized by reacting 2-methyl-3-piperidinol with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to form Pyrazine, 2-methyl-3-piperidino-, monohydrochloride hydrochloride. This synthesis method has been well established and is widely used in laboratories.
Aplicaciones Científicas De Investigación
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride is commonly used as a research tool in neuroscience and pharmacology. It is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family that is widely expressed in the brain. Pyrazine, 2-methyl-3-piperidino-, monohydrochloride has been used to study the role of α4β2 nAChR in the regulation of neurotransmitter release, synaptic plasticity, learning, and memory.
Propiedades
Número CAS |
13522-00-4 |
|---|---|
Nombre del producto |
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride |
Fórmula molecular |
C10H16ClN3 |
Peso molecular |
213.71 g/mol |
Nombre IUPAC |
2-methyl-3-piperidin-1-ylpyrazine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-9-10(12-6-5-11-9)13-7-3-2-4-8-13;/h5-6H,2-4,7-8H2,1H3;1H |
Clave InChI |
RVFLZTKPQNDPMI-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN=C1N2CCCCC2.Cl |
SMILES canónico |
CC1=NC=CN=C1N2CCCCC2.Cl |
Otros números CAS |
13522-00-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)




